molecular formula C15H18N6O3S2 B2852825 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034205-19-9

3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2852825
CAS No.: 2034205-19-9
M. Wt: 394.47
InChI Key: FCLGWNXRXPOLCS-UHFFFAOYSA-N
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Description

3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O3S2 and its molecular weight is 394.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .

Mode of Action

The compound interacts with the αvβ6 integrin, inhibiting its function . It has been found to have a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay . This interaction results in changes to the cell’s ability to adhere to its surroundings, migrate, and signal to other cells .

Pharmacokinetics

The compound has pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and a high affinity for αvβ6 integrin (pKi = 11) in a radioligand binding assay . These properties suggest that the compound has good bioavailability when administered via inhalation .

Result of Action

The inhibition of the αvβ6 integrin by this compound can result in changes to cell behavior, including reduced cell adhesion, migration, and altered cell signaling . These changes at the molecular and cellular level could potentially have therapeutic effects, such as the treatment of idiopathic pulmonary fibrosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . .

Biological Activity

The compound 3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described as follows:

  • Molecular Formula : C13H16N4O3S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 926207-71-8

The structure consists of a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine moiety and a pyrazole sulfonamide group. This unique combination of functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound under investigation have shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-436 (breast cancer)2.57
Reference Drug (Olaparib)MDA-MB-4368.90

The compound exhibited an IC50 value significantly lower than that of Olaparib, indicating a higher potency against the tested cancer cell line .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with disease processes:

  • PARP Inhibition : Similar compounds have shown effective inhibition of PARP enzymes, which are crucial in DNA repair mechanisms. The IC50 values for related compounds ranged from 2.31 nM to 12.86 nM .
  • α-glucosidase Inhibition : The sulfonamide group is known to enhance the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Derivatives with similar structures have shown promising results in this regard .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains:

ActivityResult
AntibacterialActive against several strains with varying efficacy
AntifungalModerate activity observed

This suggests potential applications in treating infections caused by resistant bacterial strains .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various thieno[3,2-d][1,2,3]triazinone derivatives against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the activity:

"Compounds with hydrophobic substitutions on the pyrazole ring exhibited enhanced binding affinity and inhibitory potency against cancer cell lines" .

Study 2: Enzyme Interaction Mechanisms

Molecular docking studies have elucidated the interaction mechanisms between the compound and target enzymes such as PARP and α-glucosidase. These studies revealed critical binding interactions that enhance inhibitory effects:

"The presence of sulfonamide groups was crucial for establishing hydrogen bonds with active site residues" .

Properties

IUPAC Name

3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S2/c1-9-14(10(2)17-16-9)26(23,24)20-6-3-11(4-7-20)21-15(22)13-12(18-19-21)5-8-25-13/h5,8,11H,3-4,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLGWNXRXPOLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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